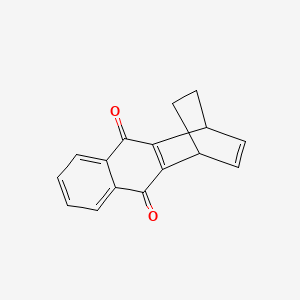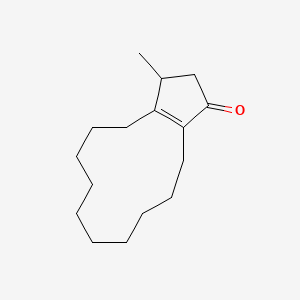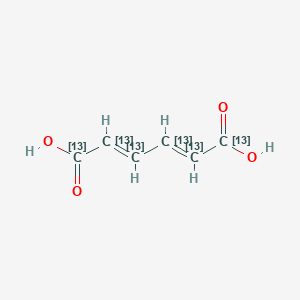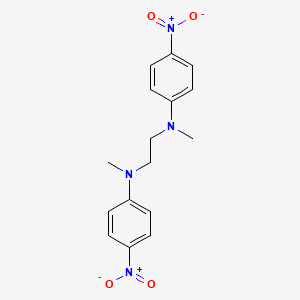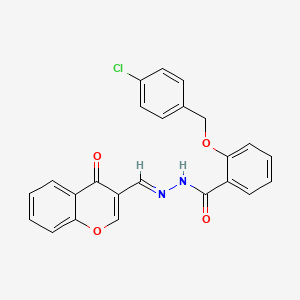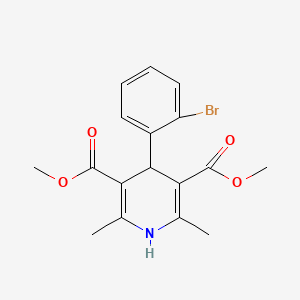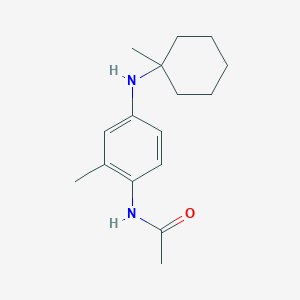
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of hydroamination and the use of hindered amines in medicinal chemistry suggest that scalable methods would involve similar reaction conditions with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions involving hindered amines.
Medicine: It is involved in the development of drug candidates, particularly those targeting specific molecular pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hindered amine motif allows it to interact with enzymes and receptors in a unique manner, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- 4-(methylthio)-N-(2,4,4 trimethylpentan-2-yl)aniline
Uniqueness
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide is unique due to its specific hindered amine structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of drug candidates and other complex organic molecules .
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-[2-methyl-4-[(1-methylcyclohexyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C16H24N2O/c1-12-11-14(7-8-15(12)17-13(2)19)18-16(3)9-5-4-6-10-16/h7-8,11,18H,4-6,9-10H2,1-3H3,(H,17,19) |
InChI Key |
LHHPFDODWORSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2(CCCCC2)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


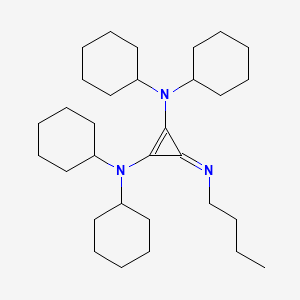
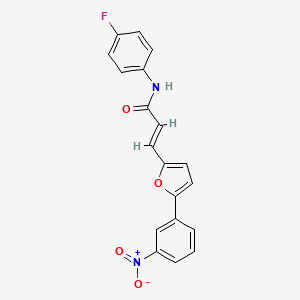
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
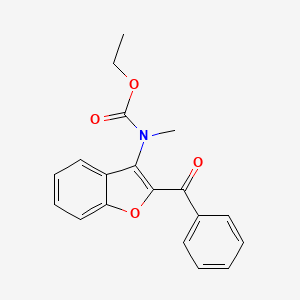
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
